Acide 2-(2-méthoxyphényl)isonicotianique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

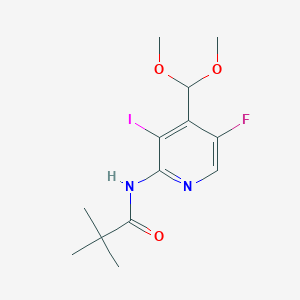

2-(2-Methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a methoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Applications De Recherche Scientifique

2-(2-Methoxyphenyl)isonicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

Target of Action

2-(2-Methoxyphenyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis . It has been reported that isoniazid and its derivatives have diverse biological activities like anti-mycobacterial, -bacterial, -fungal and -viral activities . Therefore, it can be inferred that 2-(2-Methoxyphenyl)isonicotinic acid may also have similar targets and roles.

Mode of Action

It is known that isoniazid, a related compound, is a prodrug and must be activated by bacterial catalase . Isoniazid is acetylated by N-acetyl transferase to N-acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have a similar mode of action.

Biochemical Pathways

It is known that isoniazid, a related compound, is involved in the naphthalene catabolic pathway . It catalyzes the reversible glutathione-dependent isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) .

Pharmacokinetics

It is known that isoniazid and its metabolites acetylisoniazid, isonicotinic acid, and isonicotinuric acid were investigated in man by administering each compound intravenously to a rapid and slow isoniazid acetylator . Isoniazid was measured in blood, and the metabolites were determined in urine . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have similar ADME properties.

Result of Action

kansasii . It is a highly specific agent, ineffective against other microorganisms . Isoniazid is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have similar effects.

Action Environment

It is known that the chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . The stability of the urea linkage under acidic, alkaline and aqueous conditions is an additional advantage for such a protecting group . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have similar environmental influences.

Safety and Hazards

The safety and hazards of isonicotinic acid derivatives depend on the specific derivative. For example, some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may have acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Orientations Futures

There are several potential future directions for research on isonicotinic acid derivatives. For example, novel scaffolds containing isonicotinoyl motif were synthesized and showed remarkably high in vitro anti-inflammatory activity . These compounds could be potentially used as new plant protection products . Further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)isonicotinic acid typically involves the reaction of 2-methoxybenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methoxyphenyl)isonicotinic acid may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid, and elevated temperatures.

Major Products Formed

Oxidation: Formation of 2-(2-methoxyphenyl)isonicotinic acid aldehyde or carboxylic acid.

Reduction: Formation of 2-(2-methoxyphenyl)isonicotinic acid amine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isonicotinic acid: A simpler analog without the methoxyphenyl group.

Nicotinic acid: Similar structure but with the carboxyl group in a different position.

2-Methoxyphenylacetic acid: Contains a methoxyphenyl group but lacks the isonicotinic acid moiety.

Uniqueness

2-(2-Methoxyphenyl)isonicotinic acid is unique due to the presence of both the methoxyphenyl and isonicotinic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-8-9(13(15)16)6-7-14-11/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRABOSZUERNZNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679498 |

Source

|

| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226152-40-4 |

Source

|

| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392915.png)

![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)

![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)

![3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1392927.png)

![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)

![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392929.png)

![3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392931.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1392932.png)

![[1-(Trifluoromethyl)cyclopropyl]methanol](/img/structure/B1392934.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)